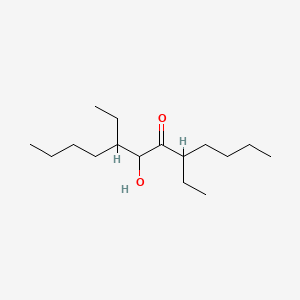
5,8-Diethyl-7-hydroxydodecan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Diethyl-7-hydroxydodecan-6-one is a chemical compound with the molecular formula C16H32O2. It is known for its role as an intermediate in various chemical processes, particularly in the synthesis of oximes. The compound is characterized by its yellow color and is typically stored under inert atmosphere conditions to maintain its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5,8-Diethyl-7-hydroxydodecan-6-one can be synthesized from methyl 2-ethylhexanoate through a series of chemical reactions. The process involves the use of specific reagents and conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the compound is produced using large-scale chemical reactors where precise control of temperature, pressure, and reagent concentrations is maintained. The production process ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5,8-Diethyl-7-hydroxydodecan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often uses halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5,8-Diethyl-7-hydroxydodecan-6-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of oximes and other organic compounds.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the extraction of metals such as indium and gallium from zinc refinery residues
Wirkmechanismus
The mechanism of action of 5,8-Diethyl-7-hydroxydodecan-6-one involves its ability to form complexes with metal ions. This property is particularly useful in solvent extraction processes where the compound acts as a cationic extractant. The formation of stable neutral complexes with metal cations facilitates their separation and recovery from aqueous solutions .
Vergleich Mit ähnlichen Verbindungen
- 5,8-Diethyl-7-hydroxydodecan-6-one oxime
- 5,8-Diethyl-7-hydroxydodecan-6-oxime
- 5,8-Diethyl-7-hydroxydodecane-6-one oxime
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to form stable complexes with metal ions. This property distinguishes it from other similar compounds and makes it particularly valuable in industrial applications such as metal extraction .
Eigenschaften
CAS-Nummer |
31814-59-2 |
|---|---|
Molekularformel |
C16H32O2 |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
5,8-diethyl-7-hydroxydodecan-6-one |
InChI |
InChI=1S/C16H32O2/c1-5-9-11-13(7-3)15(17)16(18)14(8-4)12-10-6-2/h13-15,17H,5-12H2,1-4H3 |
InChI-Schlüssel |
RCEAKQYSPGVKEX-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(C(=O)C(CC)CCCC)O |
Kanonische SMILES |
CCCCC(CC)C(C(=O)C(CC)CCCC)O |
Key on ui other cas no. |
31814-59-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















